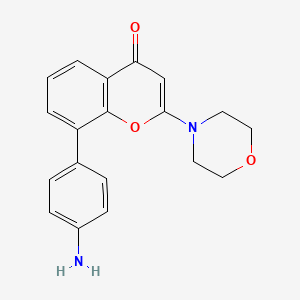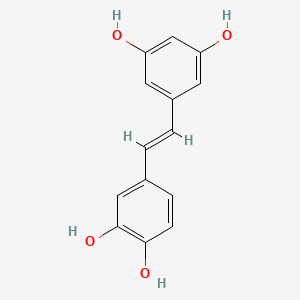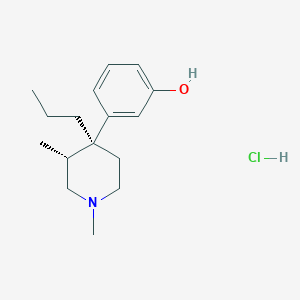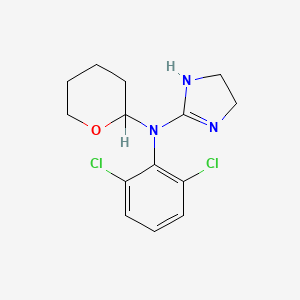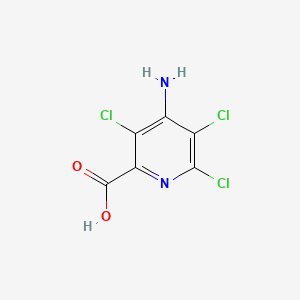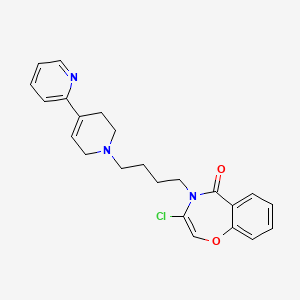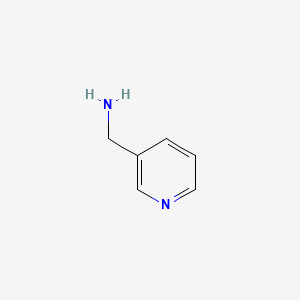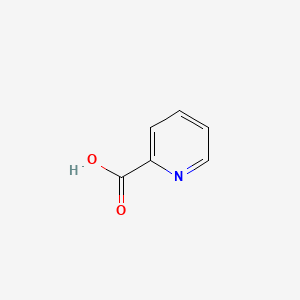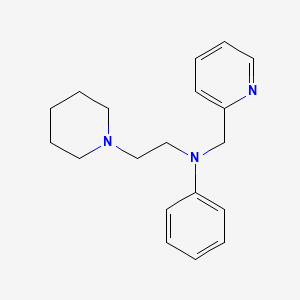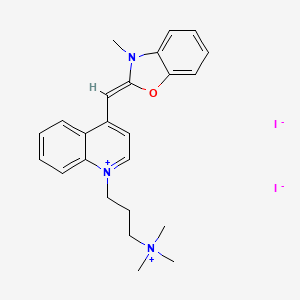
YO-Pro-1
Übersicht
Beschreibung
YO-Pro-1, also known as Oxazole Yellow, is a DNA green fluorescent dye . It is an unsymmetrical C1 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents . It is commonly used for the detection of apoptotic and necrotic cells .
Molecular Structure Analysis
The molecular formula of YO-Pro-1 is C24H29I2N3O . The CAS registry number, chemical structure, chemical abstract (CA) index name, and other chemical names are listed in the Handbook of Fluorescent Dyes and Probes .Chemical Reactions Analysis
YO-Pro-1 is a non-membrane permeable dye with high affinity for DNA . It exhibits bright green fluorescence when it binds to DNA . The dye does not enter live cells, but it can penetrate the compromised plasma membrane of apoptotic and necrotic cells .Physical And Chemical Properties Analysis
The physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield of YO-Pro-1 are listed in the Handbook of Fluorescent Dyes and Probes .Wissenschaftliche Forschungsanwendungen
Application in Apoptosis Detection
- Summary of Application: YO-PRO-1 is used as an early marker of apoptosis following radiofrequency ablation of colon cancer liver metastases . It is a green fluorescent DNA marker for cells with compromised plasma membrane, making it a potential early marker of cell death .
- Methods of Application: YO-PRO-1 is applied on liver tissue adherent on the RF electrode used for colon cancer liver metastases ablation, as well as on biopsy samples from the center and the margin of the ablation zone .
- Results or Outcomes: Following radiofrequency ablation of human colon cancer liver metastases, more than 90% of cells were positive for YO-PRO-1 .
Application in Cell Viability Assays
- Summary of Application: YO-PRO-1 is used in Vybrant™ Apoptosis Assay Kits for distinguishing apoptotic and necrotic cells from healthy cells . It selectively permeates apoptotic cells’ plasma membrane and labels these cells, emitting medium-intensity green fluorescence .
- Methods of Application: The Vybrant™ Apoptosis Assay Kit provides a quick and convenient cell-based dye method for distinguishing apoptotic and necrotic cells from healthy cells, which can then be displayed through flow cytometry .
- Results or Outcomes: Necrotic cells can be stained red with Propidium Iodide (PI), while apoptotic cells are labeled with YO-PRO-1, emitting medium-intensity green fluorescence .
Safety And Hazards
Zukünftige Richtungen
YO-Pro-1 is a promising tool for the detection of apoptotic and necrotic cells. It has been applied in liver parenchymal tissue for the first time . The results suggest that YO-Pro-1 is a very sensitive marker of early cellular events reflecting an early and widespread plasma membrane injury that allows YO-Pro-1 penetration into the cells . Future research may focus on its application in other types of tissues and cells.
Eigenschaften
IUPAC Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHRKLSNHXXJLO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29I2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934415 | |
| Record name | 3-Methyl-2-({1-[3-(trimethylazaniumyl)propyl]quinolin-4(1H)-ylidene}methyl)-3H-1,3-benzoxazol-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
YO-Pro-1 | |
CAS RN |
152068-09-2 | |
| Record name | YO-Pro 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152068092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-({1-[3-(trimethylazaniumyl)propyl]quinolin-4(1H)-ylidene}methyl)-3H-1,3-benzoxazol-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



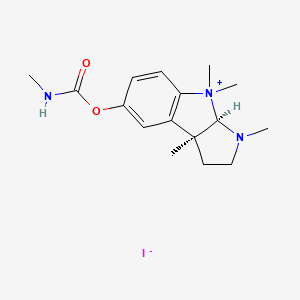
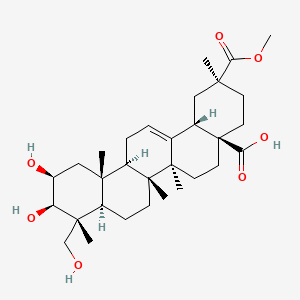
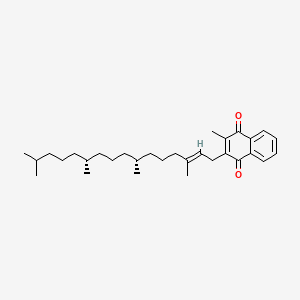
![4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1677771.png)
![3-[6-[(4-Methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol](/img/structure/B1677773.png)
